5-Methyltetrahydrofolate-13C5 is a stable isotope-labeled derivative of 5-methyltetrahydrofolate, a biologically active form of folate, which plays a crucial role in one-carbon metabolism. This compound is essential for the synthesis of methionine from homocysteine and is involved in various metabolic pathways related to nucleic acid synthesis and methylation reactions. The molecular formula for 5-methyltetrahydrofolate-13C5 is , with a molecular weight of approximately 464.419 g/mol .
The synthesis of 5-methyltetrahydrofolate-13C5 typically involves the modification of natural folate sources or the chemical synthesis from simpler precursors. The most common method includes the enzymatic reduction of 5,10-methylenetetrahydrofolate using methylenetetrahydrofolate reductase, which catalyzes the conversion to 5-methyltetrahydrofolate. In this process, specific isotopic labeling can be introduced during precursor synthesis or through the use of labeled reagents .
The incorporation of carbon-13 isotopes into the glutamic acid moiety allows for precise tracking and quantification in various analytical techniques such as liquid chromatography coupled with mass spectrometry (LC-MS). This isotopic labeling enhances sensitivity and specificity in detecting folate metabolites in complex biological matrices .
5-Methyltetrahydrofolate-13C5 participates in several biochemical reactions, primarily as a methyl donor. One significant reaction involves the remethylation of homocysteine to methionine, catalyzed by methionine synthase, which requires vitamin B12 as a cofactor .
In metabolic pathways, 5-methyltetrahydrofolate acts as an intermediate that can be converted back to tetrahydrofolate or further processed into other folate derivatives. Its role as a methyl donor is crucial in DNA synthesis and repair processes, highlighting its importance in maintaining cellular integrity .
The mechanism of action for 5-methyltetrahydrofolate involves its function as a cofactor in methylation reactions. Specifically, it donates a methyl group to homocysteine to regenerate methionine, which is subsequently converted into S-adenosylmethionine (SAM), a universal methyl donor involved in numerous biological methylation reactions .
Research indicates that disruptions in this pathway can lead to elevated homocysteine levels, associated with cardiovascular diseases and neurological disorders. Thus, maintaining adequate levels of 5-methyltetrahydrofolate is essential for metabolic health .
5-Methyltetrahydrofolate-13C5 is extensively used in scientific research for:
This compound's unique properties make it invaluable for advancing our understanding of nutritional biochemistry and its implications for human health.
5-Methyltetrahydrofolate-¹³C₅ (5-MTHF-¹³C₅) serves as a critical tracer for elucidating the in vivo behavior of folate derivatives. Its isotopically labeled structure enables precise discrimination from endogenous folates in pharmacokinetic studies. A foundational application is the determination of the apparent volume of distribution (Vd), a parameter essential for modeling folate absorption kinetics. In a pivotal study, intravenous administration of 440 nmol of 5-MTHF-¹³C₅ in healthy adults revealed a Vd of 32.0 ± 11.6 L (mean ± SD), correlating positively with body weight (r = 0.64; P = 0.010). This relationship allowed derivation of a linear equation: Vd (L) = 0.392 × body weight (kg) + 5.6 [1].
Comparative pharmacokinetic analyses further highlight metabolic divergences between folate forms. When equimolar doses of [¹³C₅]folic acid and [¹³C₅]5-formyltetrahydrofolate (5-FTHF) were administered orally, the time to peak plasma concentration (tmax) for 5-MTHF-¹³C₅ derived from folic acid was significantly delayed compared to that from 5-FTHF. This suggests a rate-limiting reduction step for folic acid in the enterocyte before methylation. Consequently, the area under the curve (AUC) for plasma [¹³C₆]5-MTHF generated from [¹³C₅]5-FTHF was 221% higher than from [¹³C₅]folic acid, underscoring superior bioavailability of reduced folate forms [6].
Table 1: Key Pharmacokinetic Parameters of 5-MTHF-¹³C₅
Parameter | Value | Significance |
---|---|---|
Apparent Vd (L) | 32.0 ± 11.6 | Predicts folate distribution in tissues |
Vd vs. body weight | r = 0.64; P = 0.010 | Enables weight-based modeling |
AUC (5-FTHF vs. folic acid) | 221% higher for 5-FTHF | Reflects bypass of dihydrofolate reduction step |
tmax (folic acid) | Slower than 5-FTHF-derived | Indicates mucosal processing bottleneck |
Stable isotopes like 5-MTHF-¹³C₅ enable rigorous quantification of fractional absorption and relative bioavailability (RBV) through isotope dilution mass spectrometry (IDMS). This approach circumvents limitations of traditional urinary excretion or plasma AUC methods by directly tracking labeled metabolites. After oral administration, the appearance kinetics of 5-MTHF-¹³C₅ in plasma are modeled using compartmental approaches, incorporating the accurately determined Vd [1].
A seminal application evaluated RBV of folate from fortified foods. In a randomized crossover trial, pectin-coated rice fortified with ¹³C₅-folic acid showed 68.7% RBV (range: 47–105%) compared to an aqueous folic acid reference dose. Uncoated fortified rice exhibited 86.5% RBV (range: 65–115%), quantified via the AUC of plasma ¹³C₅-5-methyl-THF [2]. This precision stems from IDMS capabilities to resolve isotopic enrichment even at physiological folate concentrations (3–4 ng mL⁻¹), with interassay coefficients of variation ≤10% [9].
IDMS also revealed unexpected metabolic insights: ~40–60% of total plasma 5-MTHF following labeled folate doses was unlabeled, indicating mobilization of endogenous folate pools during absorption. This necessitates sophisticated kinetic models to deconvolute exogenous vs. endogenous contributions [6] [8].
Table 2: Bioavailability of Fortified Folates Using ¹³C₅ Tracers
Fortification Matrix | Relative Bioavailability (%) | Quantification Method |
---|---|---|
Pectin-coated rice | 68.7 (47–105) | Plasma ¹³C₅-5-MTHF AUC by LC-MS/MS |
Uncoated rice | 86.5 (65–115) | Plasma ¹³C₅-5-MTHF AUC by LC-MS/MS |
Aqueous reference | 100 (by definition) | Plasma ¹³C₅-5-MTHF AUC by LC-MS/MS |
5-MTHF-¹³C₅ permits unprecedented resolution of isotopic enrichment dynamics between administered folates and endogenous pools. Advanced LC-MS/MS methodologies enable simultaneous quantification of labeled and unlabeled 5-MTHF species in plasma and urine, revealing complex interconversions [3].
Stable-isotope tracing in humans and model systems demonstrated that <5% of cellular methionine originates from folate-dependent remethylation under physiological conditions. Instead, circulating methionine is primarily acquired via direct uptake, not de novo synthesis via 5-MTHF-dependent homocysteine remethylation. In vivo murine studies using [U-¹³C]methionine infusion showed M⁺⁴/M⁺⁵ methionine ratios of ~0.1 in non-hepatic tissues, indicating minimal remethylation flux. Liver exhibited higher remethylation (ratio ~0.6), primarily via betaine-dependent pathways [7].
Genetic perturbation studies underscore the critical role of folate metabolism in maintaining tetrahydrofolate (THF) pool integrity. Methionine synthase (MTR) knockout in tumor cells caused severe folate trapping as 5-methyl-THF, depleting unsubstituted THF pools. This led to reduced purine synthesis (↓60%) and impaired tumor growth—rescued only by free THF supplementation, not one-carbon units. Isotopic tracing confirmed that MTR’s primary role is liberating THF from 5-methyl-THF for nucleotide synthesis, rather than methionine production [7] [8].
Table 3: Isotopic Enrichment Insights into Folate Metabolism
Metabolic Process | Isotopic Finding | Biological Implication |
---|---|---|
Homocysteine remethylation | Contributes <5% to cellular methionine | Dietary methionine uptake dominates |
Liver vs. peripheral remethylation | Liver M⁺⁴/M⁺⁵ ratio = 0.6 vs. 0.1 in non-liver | Betaine pathway predominates in liver |
MTR knockout consequences | ↑5-methyl-THF, ↓THF, ↓purines (60%) | MTR prevents "folate trapping" |
5-MTHF-¹³C₅ dosing effects | 40–60% of plasma 5-MTHF remains unlabeled | Endogenous pools mobilize during absorption |
Implications for Research Design
The use of 5-MTHF-¹³C₅ necessitates careful interpretation of isotopic dilution effects. As endogenous folate pools dynamically exchange with administered tracers, kinetic models must account for:
Future studies should prioritize enantiomerically pure 6[S]-5-MTHF-¹³C₅ and integrate multi-omic approaches to resolve folate-dependent methylation fluxes in health and disease [7] [8].
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 8062-00-8
CAS No.: 403640-27-7
CAS No.: 29733-86-6
CAS No.: 219828-90-7